molecular formula C21H26N4O3 B2732772 6-Cyclopropyl-3-[2-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one CAS No. 2379994-69-9

6-Cyclopropyl-3-[2-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one

Cat. No.: B2732772
CAS No.: 2379994-69-9
M. Wt: 382.464
InChI Key: OTMBAMRKJGHLER-UHFFFAOYSA-N
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Description

6-Cyclopropyl-3-[2-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one is a complex organic compound that features a pyrimidinone core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropyl-3-[2-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyrimidinone core: This can be achieved through a cyclization reaction involving appropriate starting materials such as urea derivatives and β-keto esters.

    Introduction of the cyclopropyl group: This step often involves a cyclopropanation reaction using reagents like diazomethane or cyclopropyl carbinol.

    Attachment of the piperidine moiety: This can be done through nucleophilic substitution reactions where the piperidine ring is introduced using suitable alkylating agents.

    Functionalization with the pyridine group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Scaling up the reactions: Ensuring that the reactions can be performed on a large scale without significant loss of yield.

    Purification processes: Utilizing techniques such as crystallization, distillation, and chromatography to purify the final product.

    Quality control: Implementing rigorous quality control measures to ensure the consistency and safety of the compound.

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropyl-3-[2-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be used to modify the oxidation state of certain functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium catalysts for coupling reactions, acid or base catalysts for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

6-Cyclopropyl-3-[2-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its ability to interact with specific biological targets.

    Biological Research: It is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.

    Chemical Biology: Researchers use this compound to probe biological pathways and mechanisms due to its unique structure and reactivity.

    Industrial Applications: The compound may be used in the development of new materials or as a precursor for other complex molecules.

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-3-[2-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

    6-Cyclopropyl-3-[2-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one: shares similarities with other pyrimidinone derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

6-cyclopropyl-3-[2-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3/c1-15-4-2-6-19(23-15)28-13-16-5-3-9-24(11-16)21(27)12-25-14-22-18(10-20(25)26)17-7-8-17/h2,4,6,10,14,16-17H,3,5,7-9,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTMBAMRKJGHLER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OCC2CCCN(C2)C(=O)CN3C=NC(=CC3=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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